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Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the
loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor
symptoms. A key pathological feature of PD is mitochondrial dysfunction, which results in
impaired energy metabolism and increased oxidative stress within neurons. CNM-Au8 is an
investigational therapeutic agent composed of a suspension of gold nanocrystals. It is being
developed to address the energetic deficits implicated in neurodegenerative diseases,
including Parkinson's disease.[1][2] These application notes provide an overview of the
mechanism of action of CNM-Au8 and detailed protocols for its investigation in preclinical and
clinical research settings.

Mechanism of Action

CNM-AuS8 functions as a nanocatalyst to enhance cellular bioenergetics. Its proposed
mechanism of action centers on the modulation of the nicotinamide adenine dinucleotide (NAD)
pathway, which is crucial for cellular energy production.[3] The gold nanocrystals in CNM-Au8
are designed to cross the blood-brain barrier and enter central nervous system cells, including
neurons and glia.[1] Within the cell, CNM-Au8 catalytically facilitates the oxidation of NADH to
NAD+. This rebalancing of the NAD+/NADH ratio is critical for several reasons:
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o Enhanced ATP Production: An increased NAD+/NADH ratio drives the electron transport
chain in mitochondria, leading to more efficient production of adenosine triphosphate (ATP),
the primary energy currency of the cell.

o Neuroprotection: By improving the energetic state of neurons, CNM-Au8 may enhance their
resilience to the various stressors associated with Parkinson's disease, such as oxidative
stress and protein aggregation.

e Reduced Oxidative Stress: Preclinical studies suggest that CNM-Au8 can reduce levels of

harmful reactive oxygen species (ROS).

» Anti-inflammatory Effects: Evidence from cellular models of sporadic PD indicates that CNM-
Au8 may lower the levels of senescence-associated inflammatory proteins.

The multifaceted effects of CNM-Au8 on cellular metabolism, mitochondrial health, and
inflammation make it a promising candidate for a disease-modifying therapy in Parkinson's
disease.

Quantitative Data from Preclinical and Clinical
Studies

The following tables summarize the key quantitative findings from studies of CNM-Au8 in the
context of Parkinson's disease.

Table 1: Preclinical Efficacy of CNM-Au8 in Cellular Models of Parkinson's Disease
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Parameter
Assessed

Model System

Key Finding Reference

Mitochondrial Health

Familial PD

Dopaminergic

Increased
mitochondrial

membrane potential

Neurons
and volume.
Familial PD Reduction in reactive
Oxidative Stress Dopaminergic oxygen species
Neurons (ROS).
Lowered levels of
Sporadic PD senescence-related

Neuroinflammation

Dopaminergic

Neurons

inflammatory proteins
(e.g., CD40,
CXCL10).

Cellular Metabolism

Familial & Sporadic

PD Neurons

Dose-dependent
increase in the
NAD+/NADH ratio.

Metabolite Correction

Familial PD
Dopaminergic

Neurons

Corrected intracellular
levels of 36% of
dysregulated
metabolites.

Metabolite Correction

Sporadic PD
Dopaminergic

Neurons

Corrected intracellular
levels of 17% of
dysregulated
metabolites.

Gene Expression

Familial & Sporadic
PD Neurons

Normalized the
expression of the
majority of top up- and
down-regulated PD-
associated gene

transcripts.

Table 2: Clinical Efficacy of CNM-Au8 in the REPAIR-PD Phase 2 Trial
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Parameter .
Study Population
Assessed

Key Finding Reference

Combined cohort of
) ) Parkinson's disease
Brain Energetics . i
and Multiple Sclerosis

patients

A statistically
significant mean
increase of 10.4% in
the brain NAD+/NADH
ratio after 12+ weeks

of treatment.

Parkinson's disease
Motor Symptoms )
patients

Easing of motor
symptoms impacting
daily life after four
weeks, as measured
by the Movement
Disorders Society —
Unified Parkinson’s
Disease Rating Scale
(MDS-UPDRS) Part 2.
(Note: Researchers
suggest this could be
influenced by a

placebo effect).

Experimental Protocols

Protocol 1: In Vitro Assessment of CNM-Au8 in a Human
Dopaminergic Neuron Model of Parkinson's Disease

This protocol is based on the methodology used in preclinical studies to evaluate the effects of

CNM-Au8 on patient-derived neurons.

1. Objective: To assess the impact of CNM-Au8 on mitochondrial health, oxidative stress,

inflammation, and cellular metabolism in dopaminergic neurons derived from Parkinson's

disease patients.

2. Materials:
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Fibroblasts from skin biopsies of sporadic and familial (e.g., LRRK2 mutation) Parkinson's
disease patients, and healthy controls.

Direct conversion reagents for generating dopaminergic neurons.
Cell culture media and supplements.
CNM-Au8 solution.

Reagents for assessing mitochondrial membrane potential (e.g., TMRM), reactive oxygen
species (e.g., CellROX), and inflammatory markers (e.g., ELISA kits for CD40, CXCL10).

Metabolomics and transcriptomics analysis platforms.
. Methodology:
Neuron Generation:
o Culture fibroblasts from PD patients and healthy controls.

o Directly convert fibroblasts into dopaminergic neurons using established protocols. This
method is advantageous as it retains age-related cellular characteristics.

CNM-Au8 Treatment:
o Plate the generated dopaminergic neurons.

o Treat the neurons with varying concentrations of CNM-Au8 or vehicle control for a
specified duration.

Mitochondrial Health Assessment:

o Stain a subset of cells with a mitochondrial membrane potential-sensitive dye (e.g.,
TMRM) and analyze via fluorescence microscopy or flow cytometry.

o Assess mitochondrial volume using mitochondrial-specific dyes and imaging.

Oxidative Stress Measurement:

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Load cells with a ROS-sensitive probe (e.g., CellROX) and quantify fluorescence as an
indicator of oxidative stress.

e Inflammatory Marker Analysis:

o Collect cell culture supernatants and perform ELISAs to quantify the levels of secreted
inflammatory proteins such as CD40 and CXCL10.

o Metabolic Analysis:

o Perform targeted or untargeted metabolomics on cell lysates to identify and quantify
changes in intracellular metabolites, particularly those involved in the TCA cycle and
nucleotide metabolism.

o Measure the NAD+/NADH ratio using commercially available Kkits.
e Gene Expression Analysis:
o Extract RNA from treated and control neurons.

o Perform RNA sequencing to analyze global changes in gene expression and identify
pathways modulated by CNM-Au8.

4. Data Analysis:

o Use appropriate statistical tests to compare the outcomes between CNM-Au8 treated and
control groups.

» For transcriptomics and metabolomics data, utilize bioinformatics tools for pathway analysis.

Protocol 2: Phase 2 Clinical Trial Protocol for
Investigating CNM-Au8 in Parkinson's Disease (Based
on REPAIR-PD Study)

This protocol outlines the key elements of a phase 2 clinical trial to evaluate the target
engagement and safety of CNM-Au8 in individuals with Parkinson's disease.
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1. Objective: To determine the effect of orally administered CNM-Au8 on brain energy
metabolism in participants with Parkinson's disease, as measured by the change in the
NAD+/NADH ratio.

2. Study Design:

e APhase 2, open-label, sequential group, investigator-blinded study.

3. Participant Population:

« Individuals diagnosed with idiopathic Parkinson's disease.

* Inclusion and exclusion criteria should be clearly defined.

4. Intervention:

e Daily oral administration of CNM-Au8 (e.g., 15mg or 30mg) for 12 consecutive weeks.
e The drug is administered as an oral solution.

5. Endpoints:

e Primary Efficacy Endpoint: Mean change in the brain NAD+/NADH ratio from baseline to
week 12, as measured by 31-Phosphorous Magnetic Resonance Spectroscopy (31P-MRS).

e Secondary and Exploratory Endpoints:

o

Changes in other brain energy metabolites (e.g., ATP).

[¢]

Changes in clinical measures of Parkinson's disease severity (e.g., MDS-UPDRS).

o

Pharmacodynamic analyses of whole blood and plasma.

[e]

Safety and tolerability assessments, including the incidence of treatment-emergent
adverse events.

6. Study Procedures:

e Screening and Baseline:
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o Obtain informed consent.

o Conduct baseline assessments, including neurological examination, clinical rating scales
(MDS-UPDRS), and baseline 31P-MRS imaging.

o Collect blood samples for baseline pharmacodynamic analysis.

e Treatment Period (12 weeks):
o Participants self-administer CNM-Au8 daily.

o Conduct follow-up visits at specified intervals (e.g., weeks 4, 8, and 12) for safety
monitoring and blood sample collection.

e End of Study Visit (Week 12):
o Repeat all baseline assessments, including 31P-MRS imaging and clinical evaluations.
o Collect final blood samples.

e Follow-up:

o Conduct a follow-up visit after the treatment period to monitor for any delayed adverse
events.

7. Data Analysis:

e The primary endpoint (change in NAD+/NADH ratio) will be analyzed using a paired t-test to
compare baseline and week 12 values.

o Secondary endpoints will be analyzed using appropriate statistical methods.

» Safety data will be summarized descriptively.

Visualizations
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Caption: Proposed signaling pathway of CNM-Au8 in Parkinson's disease.
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Caption: Experimental workflows for CNM-Au8 research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. vjneurology.com [vjneurology.com]

2. citybuzz.co [citybuzz.co]

3. Evidence of brain target engagement in Parkinson’s disease and multiple sclerosis by the
investigational nanomedicine, CNM-Au8, in the REPAIR phase 2 clinical trials - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for CNM-Au8 in
Parkinson's Disease Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3325893#applications-of-sdm-8-in-parkinson-s-
disease-research]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b3325893?utm_src=pdf-body-img
https://www.benchchem.com/product/b3325893?utm_src=pdf-custom-synthesis
https://www.vjneurology.com/video/s1mt5z3o7i4-the-mechanism-of-action-of-cnm-au8-and-its-potential-in-various-neurodegenerative-diseases/
https://www.citybuzz.co/2025/09/16/clenes-cnm-au8-shows-promise-in-addressing-cellular-deficits-in-parkinsons-disease/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717868/
https://www.benchchem.com/product/b3325893#applications-of-sdm-8-in-parkinson-s-disease-research
https://www.benchchem.com/product/b3325893#applications-of-sdm-8-in-parkinson-s-disease-research
https://www.benchchem.com/product/b3325893#applications-of-sdm-8-in-parkinson-s-disease-research
https://www.benchchem.com/product/b3325893#applications-of-sdm-8-in-parkinson-s-disease-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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